3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
Description
3-Acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a heterocyclic benzamide derivative featuring a triazolo[4,3-a]pyrazine core substituted with a hydroxy group at position 8 and an acetamido-functionalized benzamide moiety at position 2. This compound is of interest due to its structural similarity to bioactive triazolo-pyrazine derivatives, which are known for modulating adenosine receptors, exhibiting cytotoxicity, or serving as kinase inhibitors . The hydroxy group at position 8 and the acetamido substituent on the benzamide likely influence its solubility, hydrogen-bonding capacity, and target affinity, making it a candidate for pharmacological optimization.
Properties
IUPAC Name |
3-acetamido-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-9(22)18-11-4-2-3-10(7-11)14(23)17-8-12-19-20-13-15(24)16-5-6-21(12)13/h2-7H,8H2,1H3,(H,16,24)(H,17,23)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIHHDVFIDUGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 8-position can be introduced through selective hydroxylation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Acetamidation: The acetamido group can be introduced by reacting the intermediate compound with acetic anhydride in the presence of a base like pyridine.
Benzamide Formation: The final step involves the formation of the benzamide moiety through amidation reactions using benzoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzamide derivatives, each with potentially unique biological activities.
Scientific Research Applications
3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Its potential anticancer properties are being explored, with research focusing on its ability to inhibit the growth of cancer cells.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It may interfere with DNA replication, protein synthesis, and cell signaling pathways, leading to the inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
4-Ethyl vs. 3-Acetamido Substitution
- No bioactivity data are provided, but analogous ethyl-substituted compounds often show moderate kinase inhibition .
- 3-Acetamido Substitution (Target Compound): The acetamido group at the meta position provides a hydrogen-bond donor/acceptor, improving solubility and target binding specificity. This is critical for interactions with polar residues in kinase or receptor binding pockets .
Other Benzamide Modifications
- N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide ():
- Incorporates a benzo[d]oxazol-2-one moiety instead of benzamide. This rigid, electron-deficient structure may enhance π-π stacking with aromatic residues in target proteins but reduces flexibility compared to the benzamide scaffold.
- Molecular weight: 340.29 g/mol (vs. ~350–360 g/mol for the target compound), suggesting similar bioavailability profiles.
Substituent Variations at the Triazolo-Pyrazine Core
8-Hydroxy vs. 8-Alkoxy Groups
8-Hydroxy Substitution (Target Compound) :
- 8-Methoxy and 8-Ethoxy Derivatives (): 3-(Dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide ():
- However, the loss of hydrogen-bonding capacity may reduce affinity for polar targets like adenosine receptors . N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide ():
- Methoxy groups are common in kinase inhibitors (e.g., EGFR-TK inhibitors) for metabolic stability .
Amino-Substituted Derivatives
- 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one Derivatives (): Amino groups at position 8 enhance interactions with adenosine receptors (A1/A2A), with IC50 values in the nanomolar range . Compared to the target compound’s hydroxy group, amino substituents may increase basicity, altering pharmacokinetics (e.g., plasma protein binding).
Bioactivity Profiles
Biological Activity
3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a complex organic compound classified as a triazolopyrazine derivative. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 314.32 g/mol. The structure features a triazolo ring fused with a pyrazine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.32 g/mol |
| CAS Number | 2034280-90-3 |
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazine rings exhibit significant antimicrobial properties. The mechanism often involves the inhibition of key enzymes in bacterial cell wall synthesis or interference with nucleic acid metabolism. In vitro studies have shown that derivatives similar to this compound can effectively inhibit the growth of various pathogenic bacteria and fungi.
Antiviral Activity
The antiviral potential of triazolopyrazine derivatives has been explored in several studies. The compound may act by disrupting viral replication processes or inhibiting viral entry into host cells. For example, compounds with similar structures have demonstrated activity against viruses such as HIV and influenza.
Anticancer Properties
The anticancer activity of this compound has been investigated through various assays. It has shown promise in inhibiting the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to target specific signaling pathways involved in tumor growth is an area of ongoing research.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several triazolopyrazine derivatives against Mycobacterium tuberculosis. Compounds were tested for their minimum inhibitory concentrations (MICs), revealing that some derivatives exhibited MIC values as low as 0.5 µg/mL .
- Antiviral Activity : In another investigation focusing on antiviral properties, derivatives similar to this compound were found to inhibit HIV replication in vitro with IC50 values ranging from 0.1 to 5 µM .
- Anticancer Research : A recent study assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
